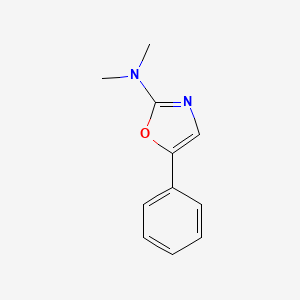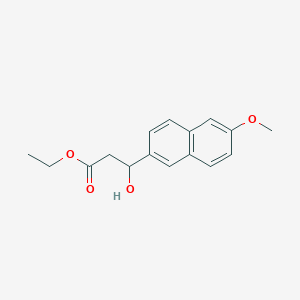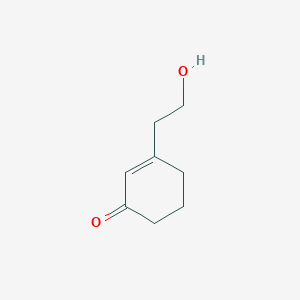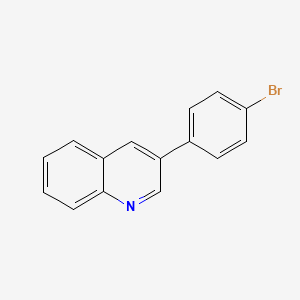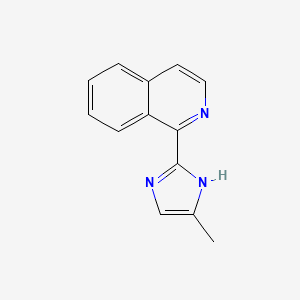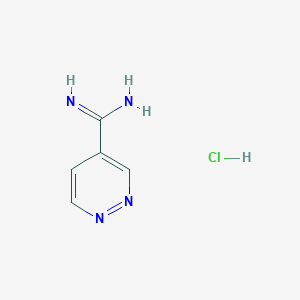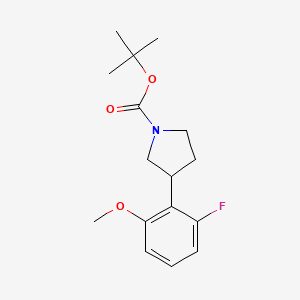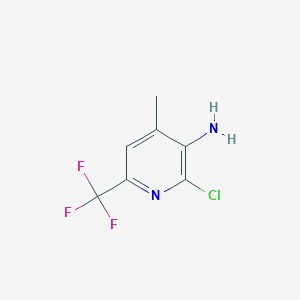
1-(5-Fluoro-2-methoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-methoxyphenyl)guanidine is a chemical compound with the molecular formula C8H10FN3O. It is a derivative of guanidine, a functional group that is prevalent in many natural products, pharmaceuticals, and biochemical processes. The presence of the fluorine and methoxy groups on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 5-fluoro-2-methoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of isocyanides and amines via N-phthaloyl-guanidines, which provides a straightforward and efficient access to diverse guanidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(5-Fluoro-2-methoxyphenyl)guanidine has several applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is used in biochemical studies to investigate the role of guanidine derivatives in biological processes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group can enhance the release of acetylcholine following a nerve impulse, and it may also slow the rates of depolarization and repolarization of muscle cell membranes . These interactions contribute to its effects in various biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-2-methylphenyl)guanidine: Similar in structure but with a methyl group instead of a methoxy group.
1-(5-Fluoro-2-methoxybenzyl)guanidine: Contains a benzyl group instead of a phenyl group.
Uniqueness
1-(5-Fluoro-2-methoxyphenyl)guanidine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other guanidine derivatives. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H10FN3O |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10FN3O/c1-13-7-3-2-5(9)4-6(7)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
CWMZRUONLWQGRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


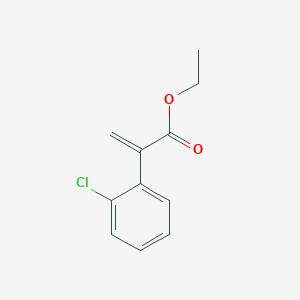
![Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate](/img/structure/B13676985.png)
![7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677000.png)
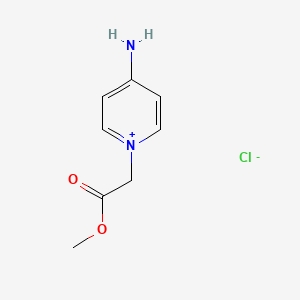
![1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13677010.png)

